molecular formula C6H4F3N3O2 B1395103 3-Nitro-6-(trifluoromethyl)pyridin-2-amine CAS No. 893444-21-8

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1395103
CAS RN: 893444-21-8
M. Wt: 207.11 g/mol
InChI Key: YSMYCFONKCAXBB-UHFFFAOYSA-N
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Description

“3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 893444-21-8 and the molecular formula: C6H4F3N3O2 . It is a solid substance that is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Nitro-6-(trifluoromethyl)pyridin-2-amine”, are synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is represented by the linear formula: C6H4F3N3O2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a nitro group (-NO2), at the 6-position with a trifluoromethyl group (-CF3), and at the 2-position with an amine group (-NH2) .


Physical And Chemical Properties Analysis

“3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is a solid substance . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

“3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as a building block in the synthesis of various pharmaceutical drugs.

Agrochemicals

“3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is also used in the production of agrochemicals . It can be used to create pesticides and other agricultural chemicals.

Dyestuffs

In the dyestuff industry, this compound is used as an intermediate . It can contribute to the production of various dyes.

Cyclocondensation Reactions

The compound can be used in cyclocondensation reactions, serving as a trifluoromethyl-containing building block . This makes it valuable in the creation of cyclic compounds.

Research on SARS-CoV-2

There is some indication that “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” may have applications in research related to SARS-CoV-2 .

Safety and Hazards

The safety information for “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including “3-Nitro-6-(trifluoromethyl)pyridin-2-amine”, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

properties

IUPAC Name

3-nitro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYCFONKCAXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695310
Record name 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893444-21-8
Record name 3-Nitro-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893444-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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